molecular formula C14H15NO4 B077204 Diethyl indolizine-1,2-dicarboxylate CAS No. 14174-98-2

Diethyl indolizine-1,2-dicarboxylate

Cat. No.: B077204
CAS No.: 14174-98-2
M. Wt: 261.27 g/mol
InChI Key: JTTAWMDQYRFFTR-UHFFFAOYSA-N
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Description

Diethyl indolizine-1,2-dicarboxylate is an organic compound with the molecular formula C14H15NO4. It belongs to the class of indolizine derivatives, which are known for their diverse biological activities and applications in various fields of science. This compound is characterized by the presence of an indolizine ring system substituted with two ester groups at the 1 and 2 positions.

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl indolizine-1,2-dicarboxylate can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, a typical method includes the reaction of diethyl acetylenedicarboxylate with a suitable amine, followed by cyclization to form the indolizine ring.

    Cyclization Method:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl indolizine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The indolizine ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl indolizine-1,2-dicarboxylic acid, while reduction could produce diethyl indolizine-1,2-dicarbinol.

Scientific Research Applications

Diethyl indolizine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indolizine derivatives, which are studied for their unique chemical properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It finds applications in the development of new materials, such as polymers and dyes, due to its versatile chemical structure.

Comparison with Similar Compounds

Diethyl indolizine-1,2-dicarboxylate can be compared with other indolizine derivatives, such as:

    Methyl indolizine-1,2-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.

    Ethyl indolizine-1,2-dicarboxylate: Another ester derivative with ethyl groups.

    Indolizine-1,2-dicarboxylic acid: The acid form of the compound, lacking the ester groups.

Uniqueness

This compound is unique due to its specific ester substitutions, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of ethyl groups may enhance its lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic profile.

Properties

IUPAC Name

diethyl indolizine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-13(16)10-9-15-8-6-5-7-11(15)12(10)14(17)19-4-2/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTAWMDQYRFFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=CC2=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20321865
Record name Diethyl indolizine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14174-98-2
Record name 14174-98-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl indolizine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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